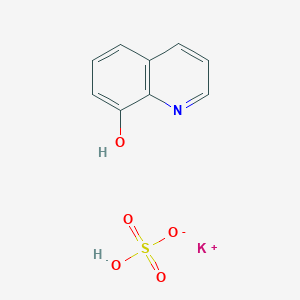

potassium;hydrogen sulfate;quinolin-8-ol

Description

Quinolin-8-ol (8-hydroxyquinoline) is a heterocyclic aromatic compound with a hydroxyl group at the 8-position of the quinoline ring. Its sulfate salt, bis(8-hydroxyquinolinium)sulfate (commonly termed 8-hydroxyquinoline sulfate), is a coordination complex where two quinolin-8-ol molecules are protonated and associated with a sulfate anion . This compound is widely used as a fungicide, bactericide, and chelating agent in industrial and agricultural applications .

Properties

IUPAC Name |

potassium;hydrogen sulfate;quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-6,11H;;(H2,1,2,3,4)/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKXRVWUVJHGSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;hydrogen sulfate;quinolin-8-ol” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:

Step 1: Initial formation of the core structure using a base compound and specific catalysts.

Step 2: Introduction of functional groups through substitution reactions.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

Temperature Control: Maintaining optimal temperatures to facilitate reactions.

Pressure Regulation: Using pressurized systems to enhance reaction rates.

Automated Monitoring: Employing automated systems to monitor and adjust reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;hydrogen sulfate;quinolin-8-ol” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.

Scientific Research Applications

Compound “potassium;hydrogen sulfate;quinolin-8-ol” has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects and drug development.

Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which compound “potassium;hydrogen sulfate;quinolin-8-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Derivatives

- 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6): Molecular Formula: C₉H₆ClNO₄S . Applications: Enhanced metal-chelating properties compared to the parent compound, useful in analytical chemistry . Bioactivity: Chlorine substitution improves antimicrobial potency but may increase environmental persistence .

Alkyl and Aryl Derivatives

- 5-Methylquinolin-8-ol (CAS 5541-67-3): Molecular Weight: 159.18 g/mol . Properties: Reduced solubility in water compared to the sulfate salt, but improved lipophilicity enhances membrane permeability .

- 5-(Phenethoxymethyl)quinolin-8-ol: Synthesis: Derived from alkylation of quinolin-8-ol precursors, showing enhanced corrosion inhibition (90% efficiency at 5×10⁻³ M) .

Hydrazone and Pyrazole Derivatives

- Hydrazonomethyl-quinolin-8-ol derivatives: Antifungal Activity: IC₅₀ values <3 µM against Candida albicans, outperforming fluconazole (IC₅₀ = 3.20 µM) .

- Pyrazol-3-yl-quinolin-8-ol derivatives: Antimalarial Activity: IC₅₀ values of 1.16–4.61 µM against Plasmodium falciparum strains .

Physicochemical and Environmental Properties

Pharmacokinetics

- Quinolin-8-ol sulfate: Rapid metabolism to glucuronide and sulfate conjugates; excreted primarily in urine (63.4% bioavailability) .

- 5-Methylquinolin-8-ol: Higher log P (2.1) predicts better blood-brain barrier penetration .

Environmental Impact

| Property | Quinolin-8-ol Sulfate | 5-Chloro Derivative | |

|---|---|---|---|

| Soil DT₉₀ | >1 year (potential) | >2 years (estimated) | |

| Aquatic Toxicity | Low risk | Moderate risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.